N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide
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Overview
Description
N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes an indole core, a sulfanyl group, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide typically involves multiple steps, including the formation of the indole core, the introduction of the sulfanyl group, and the attachment of the dimethoxybenzamide moiety. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: This step may involve the reaction of the indole derivative with a thiol compound in the presence of a suitable catalyst.
Attachment of the Dimethoxybenzamide Moiety: This can be done through amide bond formation, where the indole derivative reacts with 3,4-dimethoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Shares the dimethoxyphenyl group but has a different core structure.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Similar in having the dimethoxyphenyl group but lacks the indole and sulfanyl groups.
Uniqueness
N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide is unique due to its combination of an indole core, a sulfanyl group, and a dimethoxybenzamide moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4S/c1-4-20-9-12-22(13-10-20)31-28(33)19-37-27-18-32(24-8-6-5-7-23(24)27)16-15-30-29(34)21-11-14-25(35-2)26(17-21)36-3/h5-14,17-18H,4,15-16,19H2,1-3H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAGTIZSBHZBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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